molecular formula C28H29N3O B11570754 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B11570754
M. Wt: 423.5 g/mol
InChI Key: KFIFVJZALLPWMW-UHFFFAOYSA-N
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Description

2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone involves multiple steps. One common synthetic route includes the reaction of 2-methyl-1H-indole-3-carboxaldehyde with diphenylmethylpiperazine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives and piperazine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the indole and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C28H29N3O

Molecular Weight

423.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C28H29N3O/c1-21-27(24-14-8-9-15-25(24)29-21)26(32)20-30-16-18-31(19-17-30)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,28-29H,16-20H2,1H3

InChI Key

KFIFVJZALLPWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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